This compound falls under the category of piperidine derivatives, specifically as an amino acid derivative due to its structural features. It is classified as a potential pharmaceutical intermediate due to its unique functional groups that may interact with biological targets.
The synthesis of [(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid typically involves several key steps:
For large-scale production, optimized synthetic routes are employed, focusing on maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often utilized.
The molecular structure of [(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid can be analyzed based on its components:
The chemical formula for this compound is C₁₀H₁₈N₂O₃, with a molecular weight of approximately 202.26 g/mol. The InChI (International Chemical Identifier) representation is provided as follows:
This structural complexity contributes to its unique chemical properties and potential biological activities .
[(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid can participate in various chemical reactions:
The following reagents are commonly used in these reactions:
The mechanism of action for [(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may act by binding to these targets and modulating their activity, which can lead to various biological effects depending on the context of use.
For instance, it may influence neurotransmitter pathways due to its structural similarities with known neuroactive compounds. Detailed studies are required to elucidate specific pathways and interactions involved in its mechanism of action .
The compound's stability and reactivity profile make it suitable for various applications in organic synthesis and medicinal chemistry .
[(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid has several scientific applications:
The systematic IUPAC name [(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid defines its atomic connectivity unambiguously. The core structure comprises a piperidine ring (six-membered nitrogen heterocycle) with an acetyl group (–COCH₃) at the N1 position, distinguishing it from simpler N-methylated analogs like those cataloged in ChemicalBook entries [4]. The 2-position features a methylamino linker (–CH₂–NH–) connected to a terminal acetic acid moiety (–CH₂COOH), classifying it as a piperidine-substituted glycine derivative.
Table 1: Nomenclature and Structural Features of Key Piperidine Derivatives
Compound Name | Core Structure Differences | Molecular Formula |
---|---|---|
[(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid | N-Acetyl, glycine linker | C₁₁H₂₀N₂O₃* |
[(1-Methyl-piperidin-2-ylmethyl)-amino]-acetic acid | N-Methyl, glycine linker | C₉H₁₈N₂O₂ [4] |
[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid | N-Methyl, N-ethyl, glycine linker | C₁₁H₂₂N₂O₂ [3] |
[Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid | N-Methyl, N-cyclopropyl, glycine linker | C₁₃H₂₂N₂O₂ [5] |
*Calculated based on analogous compounds in [2] [4]
Stereochemically, the chiral C2 and C6 piperidine carbons generate potential diastereomers, significantly impacting 3D conformation and biological activity. The acetyl carbonyl acts as a hydrogen-bond acceptor, while the glycine’s carboxylic acid enables zwitterion formation (pKa ~4-5), enhancing water solubility. This contrasts with N-alkylated versions like the ethyl-substituted analog (CID 66565582), where the tertiary amine eliminates glycine protonation [3].
Piperidine scaffolds have been pivotal in drug development since the mid-20th century, with [(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid emerging as a strategic evolution from early N-alkylated piperidines. Key milestones include:
Table 2: Evolution of Piperidine Derivatives in Medicinal Chemistry
Era | Dominant Modifications | Therapeutic Targets | Synthetic Advances |
---|---|---|---|
1950s–1970s | N-Methyl, C4-aryl | Analgesics, antipsychotics | Pyridine hydrogenation [6] |
1980s–2000s | C2/C3 functionalization, N-acetyl | Anticholinergics, antivirals | Transition-metal catalysis [6] |
2010s–Present | Spirocycles, fluorination, glycine linkers | CNS agents, enzyme inhibitors | Organocatalysis, cascade reactions [6] |
This compound exemplifies advanced pharmacophore engineering through three synergistic features:
Table 3: Bioisosteric Impact of Piperidine N-Substituents
N-Substituent | Basic pKa | clogP | Metabolic Stability | Target Applications |
---|---|---|---|---|
Methyl (e.g., [4]) | ~10.2 | 1.2 | Low (CYP2D6 oxidation) | CNS agents |
Acetyl (Target) | ~8.5 | 0.8 | Moderate (esterase risk) | Enzymes, transporters |
Ethyl (e.g., [3]) | ~9.8 | 1.5 | Low (N-dealkylation) | Antivirals, ion channel modulators |
Cyclopropyl (e.g., [5]) | ~9.9 | 1.7 | High | Neurokinin antagonists |
The molecule’s hydrogen-bonding capacity (3 acceptors, 2 donors) enables interactions with diverse biological targets. Its glycine moiety mimics endogenous neurotransmitters, explaining its utility in neurological drug prototypes. Recent studies leverage it as a precursor for prodrugs, where esterified carboxylic acids enhance oral absorption [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: